Physicochemical Differentiation vs. N1-Methyl Analog
The N1-phenyl substituent on CAS 131073-51-3 imparts significantly higher lipophilicity and molecular weight compared to the N1-methyl analog (CAS 131073-50-2). The target compound has a molecular weight of 333.30 g/mol, an XLogP3 of 3, and a density of 1.51 g/cm³ . In contrast, the N1-methyl analog has a molecular weight of 271.23 g/mol , representing a 62.07 g/mol (18.6%) reduction. This mass difference reflects the replacement of a phenyl ring (C₆H₅, 77.11 amu) with a methyl group (15.04 amu). The higher XLogP3 of 3 for the target compound indicates greater membrane permeability potential but also potentially reduced aqueous solubility relative to the methyl analog, for which no XLogP is publicly reported.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 333.30 g/mol; XLogP3 = 3; Density = 1.51 g/cm³ |
| Comparator Or Baseline | MW = 271.23 g/mol (N1-methyl analog, CAS 131073-50-2); XLogP3 not reported |
| Quantified Difference | Δ MW = +62.07 g/mol (+18.6%); Δ XLogP not calculable from available data |
| Conditions | Calculated properties from Chemsrc and Lookchem databases |
Why This Matters
The 62 g/mol increase in molecular weight and the higher XLogP3 of 3 directly affect permeability classification (Rule of Five), solubility, and formulation behavior, making CAS 131073-51-3 the appropriate choice when higher lipophilicity is required for target engagement in a specific binding pocket.
